Esterastin

Lysosomal acid lipase Pancreatic lipase Enzyme selectivity

Esterastin (CAS 67655-93-0; C₂₈H₄₆N₂O₆, MW 506.67) is a fermentation-derived, naturally occurring β-lactone compound produced by Streptomyces lavendulae strain MD4-C1, and is recognized as the first mycolic acid β-lactone isolated from Streptomyces. It acts as a potent and competitive inhibitor of lysosomal acid lipase (LAL), with an IC₅₀ of approximately 80 nM and an inhibition constant (Kᵢ) of 90 nM.

Molecular Formula C28H46N2O6
Molecular Weight 506.7 g/mol
CAS No. 67655-93-0
Cat. No. B1220634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsterastin
CAS67655-93-0
Synonyms5-(N-acetyl-L-asparaginyloxy)-2-hexyl-3-hydroxy- 7,10-hexadecadienoic lactone
esterastin
Molecular FormulaC28H46N2O6
Molecular Weight506.7 g/mol
Structural Identifiers
SMILESCCCCCCC1C(OC1=O)CC(CC=CCC=CCCCCC)OC(=O)C(CC(=O)N)NC(=O)C
InChIInChI=1S/C28H46N2O6/c1-4-6-8-10-11-12-13-14-15-17-22(35-28(34)24(20-26(29)32)30-21(3)31)19-25-23(27(33)36-25)18-16-9-7-5-2/h11-12,14-15,22-25H,4-10,13,16-20H2,1-3H3,(H2,29,32)(H,30,31)
InChIKeyJKNGELGDDBUFHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esterastin CAS 67655-93-0 Procurement Guide: Sourcing the Prototypical Mycolic Acid β-Lactone Lipase Inhibitor


Esterastin (CAS 67655-93-0; C₂₈H₄₆N₂O₆, MW 506.67) is a fermentation-derived, naturally occurring β-lactone compound produced by Streptomyces lavendulae strain MD4-C1, and is recognized as the first mycolic acid β-lactone isolated from Streptomyces [1]. It acts as a potent and competitive inhibitor of lysosomal acid lipase (LAL), with an IC₅₀ of approximately 80 nM and an inhibition constant (Kᵢ) of 90 nM [2]. Its absolute stereochemistry was established as (2S,3S,5S,7Z,10Z)-5-[(S)-2-acetamido-3-carbamoylpropionyloxy]-2-hexyl-3-hydroxy-7,10-hexadecadienoic lactone, featuring an N-acetyl-L-asparagine side chain that distinguishes it from structurally related β-lactone inhibitors [3].

Why Generic Substitution of Esterastin Fails: Target Selectivity and Structural Determinants


Although Esterastin belongs to the same mycolic acid β-lactone natural product class as Lipstatin, Ebelactones, Valilactone, and Panclicins, these compounds cannot be interchanged for research or industrial applications. The defining differentiator is Esterastin's selective targeting of lysosomal acid lipase (LAL) over pancreatic lipase and carboxylesterase, a selectivity profile opposite to that of Lipstatin, which preferentially inhibits pancreatic lipase (IC₅₀ = 0.14 µM) [1]. This functional divergence is driven by a critical structural difference: Esterastin contains an N-acetyl-L-asparagine side chain, whereas Lipstatin and its clinically used saturated derivative Orlistat (Tetrahydrolipstatin) bear an N-formyl-L-leucine moiety [2]. Substituting Esterastin with any other in-class compound would fundamentally alter the enzyme target profile and experimental outcome.

Esterastin Quantitative Differentiation Evidence: Direct Comparator Data for Informed Procurement


Esterastin vs. Lipstatin: Divergent Enzyme Selectivity Profiles Define Non-Interchangeable Research Tools

Esterastin demonstrates a fundamentally different enzyme selectivity profile compared to its closest structural analog, Lipstatin. Esterastin potently inhibits lysosomal acid lipase (LAL) purified from rabbit liver with an IC₅₀ of approximately 80 nM, while exhibiting markedly weaker inhibition of pancreatic lipase and carboxylesterase [1]. In direct contrast, Lipstatin is a very potent inhibitor of pancreatic lipase with an IC₅₀ of 0.14 µM, and shows no inhibition of other pancreatic enzymes such as phospholipase A₂ and trypsin even at 200 µM [2]. This inverse selectivity pattern means that Esterastin is the appropriate choice for studies requiring selective LAL inhibition without confounding pancreatic lipase effects, whereas Lipstatin serves the opposite experimental purpose [1][2].

Lysosomal acid lipase Pancreatic lipase Enzyme selectivity

Esterastin Competitive Inhibition Mechanism: Defined Binding Affinity (Ki = 90 nM) Versus Lipstatin's Irreversible Covalent Mechanism

Esterastin inhibits lysosomal acid lipase through a competitive mechanism with respect to the substrate, characterized by a well-defined inhibition constant (Kᵢ) of 90 nM [1]. This competitive, reversible binding mode differs mechanistically from Lipstatin and its saturated derivative Orlistat (Tetrahydrolipstatin), which function as irreversible, covalent inhibitors of pancreatic lipase via their β-lactone ring opening at the active-site serine [2]. The competitive mechanism of Esterastin allows for reversible enzyme inhibition, which is critical for experimental designs requiring washout or recovery of enzyme activity. For comparison, Esterastin's inhibition of esterase from pig pancreas yielded an ID₅₀ of 0.0002 µg/mL (approximately 4.1 × 10⁻¹¹ M) using p-nitrophenyl acetate as substrate [3].

Competitive inhibition Binding affinity Inhibition constant

Esterastin as the Founding Mycolic Acid β-Lactone Scaffold: Structural Uniqueness Versus Ebelactone A, Lipstatin, and Valilactone

Esterastin is historically and structurally recognized as the first mycolic acid β-lactone produced by Streptomyces, establishing the prototypical scaffold for this entire natural product class [1]. Its unique N-acetyl-L-asparagine side chain distinguishes it from all subsequently discovered congeners: Lipstatin and Orlistat carry an N-formyl-L-leucine side chain, Ebelactones A and B are smaller mycolic acid β-lactones lacking the amino acid ester side chain entirely, and Valilactone and Panclicins incorporate N-formyl-alanyl or N-formyl-glycyl substituents [2][3]. The full stereochemical assignment as (2S,3S,5S,7Z,10Z)-5-[(S)-2-acetamido-3-carbamoylpropionyloxy]-2-hexyl-3-hydroxy-7,10-hexadecadienoic lactone was unambiguously established by chemical degradation and PMR spectroscopy [1].

Mycolic acid β-lactone Natural product scaffold Structural topology

Esterastin Immunosuppressive Activity: A Unique Biological Profile Absent in Lipstatin-Class Pancreatic Lipase Inhibitors

A distinctive biological property of Esterastin, not reported for any other mycolic acid β-lactone lipase inhibitor, is its immunosuppressive activity. In dd/Y mice immunized with sheep red blood cells (SRBC), intraperitoneal administration of Esterastin at 1 mg/mouse reduced the number of antibody-forming cells per spleen from 170,000 ± 10,400 (control) to 45,300 ± 3,300, representing a 73% reduction [1]. At 250 µg/mouse and 62.5 µg/mouse, antibody-forming cells were reduced to 52,000 ± 2,300 and 55,000 ± 5,700, respectively (approximately 69% and 68% reduction). At the lowest tested dose of 15.6 µg/mouse, the effect was diminished (173,000 ± 19,600), establishing a clear dose-response relationship. Esterastin also suppressed delayed-type hypersensitivity (DTH), with footpad swelling reduced from 8.0 × 0.1 mm (control) to 3.8, 3.0, and 6.2 × 0.1 mm at 1 mg, 250 µg, and 62.5 µg per mouse, respectively [1]. This immunomodulatory profile is not shared by Lipstatin, Orlistat, or Panclicins, which are primarily characterized as gastrointestinal lipase inhibitors [2].

Immunosuppression Humoral antibody Cell-mediated immunity

Esterastin Acid Cholesterol Esterase Inhibition and Cellular Cholesterol Ester Accumulation: Functional Evidence in Vascular Smooth Muscle Cells

Esterastin inhibits acid cholesterol esterase activity in cultured smooth muscle cells from pig aorta, with 50% inhibition of the post-nuclear supernatant acid cholesterol esterase activity achieved at 0.31 µM Esterastin at pH 4.5 [1]. Functional validation in intact cells demonstrated that a 48-hour incubation with Esterastin increased the esterified cholesterol content to approximately 13 times that of control cells in the presence of low-density lipoprotein (LDL), and to 7 times that of controls in the presence of cholesterol oleate liquid crystals. The ratio of esterified to free cholesterol increased to about 5 times the control value under both conditions [1]. In contrast, Lipstatin and Orlistat are designed to act luminally in the gastrointestinal tract to inhibit dietary fat absorption and are not characterized for intracellular cholesterol esterase inhibition or lysosomal cholesterol trafficking effects [2].

Cholesterol esterase Atherosclerosis Lipid metabolism

Esterastin Optimal Application Scenarios: Where Esterastin Outperforms All In-Class Alternatives


Lysosomal Acid Lipase (LAL) Selective Inhibition in Lipid Metabolism Studies

For investigators studying lysosomal lipid hydrolysis, cholesterol ester trafficking, or Wolman disease / CESD (Cholesteryl Ester Storage Disease) models, Esterastin is the only commercial β-lactone inhibitor with validated selectivity for LAL over pancreatic lipase and carboxylesterase. Its competitive inhibition mechanism (Kᵢ = 90 nM) enables reversible enzyme blockade, allowing pulse-chase or washout experimental designs [1]. Lipstatin and Orlistat cannot substitute here, as their primary target is pancreatic lipase in the intestinal lumen, with no published LAL selectivity data [2].

Intracellular Cholesterol Ester Accumulation and Atherosclerosis Research

Esterastin is the tool of choice for inducing and studying intracellular cholesterol ester accumulation in vascular smooth muscle cells and macrophages. At 0.31 µM, it inhibits acid cholesterol esterase activity, leading to a 13-fold increase in cellular esterified cholesterol content in the presence of LDL [3]. This phenotype is critical for modeling foam cell formation and lysosomal lipid storage. No other β-lactone inhibitor (Lipstatin, Ebelactone, Valilactone, Panclicins) has been validated for this intracellular application.

Immunomodulation Studies Requiring Suppression of Humoral and Cell-Mediated Immunity

Esterastin is uniquely suited for research on the intersection of esterase/lipase inhibition and immune modulation. It suppresses antibody-forming cell production (73% reduction at 1 mg/mouse ip) and delayed-type hypersensitivity responses in murine models [4]. This dual lipase-inhibitory and immunosuppressive profile is absent in all other mycolic acid β-lactone natural products, including Lipstatin, Orlistat, Ebelactones, and Panclicins, making Esterastin the sole candidate for studies probing mechanistic links between lipid enzyme inhibition and immune suppression.

Natural Product Scaffold Reference Standard for Mycolic Acid β-Lactone SAR Programs

As the first mycolic acid β-lactone discovered from Streptomyces and the only one bearing the N-acetyl-L-asparagine side chain, Esterastin serves as the essential prototypical reference standard for any structure-activity relationship (SAR) program exploring this natural product class [5]. Medicinal chemistry efforts aimed at optimizing side chain identity, olefin geometry, or β-lactone ring substitution require Esterastin as the baseline comparator, as its structure represents the founding scaffold from which Lipstatin, Orlistat, and Panclicins were conceptually derived.

Quote Request

Request a Quote for Esterastin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.